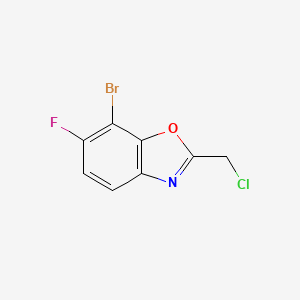
7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole is a heterocyclic compound that contains bromine, chlorine, and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole typically involves the reaction of 2-(chloromethyl)-6-fluoro-1,3-benzoxazole with a brominating agent. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through a radical mechanism, resulting in the bromination of the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
化学反応の分析
Types of Reactions
7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The bromine atom on the benzoxazole ring can participate in electrophilic substitution reactions, such as halogen-metal exchange or cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide can be used under mild to moderate conditions.
Electrophilic Substitution: Reagents such as organolithium or Grignard reagents can be used in the presence of a suitable catalyst.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while electrophilic substitution with an organolithium reagent could result in the formation of a new carbon-carbon bond.
科学的研究の応用
7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through covalent or non-covalent interactions. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for certain molecular targets.
類似化合物との比較
Similar Compounds
- 7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine
- 7-Bromo-2-chloromethyl-1H-quinazolin-4-one
- 7-Bromo-2-chloromethyl-quinazolin-4-ol
Uniqueness
7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole is unique due to the presence of both bromine and fluorine atoms on the benzoxazole ring. This combination of halogens can impart distinct electronic and steric properties, making the compound particularly useful in applications requiring specific reactivity or binding characteristics.
生物活性
7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole is a compound belonging to the benzoxazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound consists of a benzoxazole ring substituted with bromine and fluorine atoms, which are known to enhance its reactivity and biological efficacy. The presence of halogen atoms can influence the compound's interaction with biological targets due to their electronegative nature.
Target Interactions
Benzoxazole derivatives, including this compound, typically interact with various biological targets such as enzymes and proteins. Notably, these compounds can inhibit DNA topoisomerases, which play critical roles in DNA replication and repair processes.
Mode of Action
The planar structure of the benzoxazole scaffold allows for effective π-π stacking or π-cation interactions with target molecules. Additionally, the oxazole moiety can act as a hydrogen bond acceptor, facilitating non-covalent interactions that are crucial for biological activity.
Anticancer Properties
Research indicates that benzoxazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves cell cycle arrest and activation of apoptotic pathways through caspase activation .
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| MCF-7 | 3.79 | Cytotoxicity |
| A549 | 5.63 | Cytotoxicity |
| HCT-116 | 8.38 | Cytotoxicity |
Antimicrobial Activity
Benzoxazole derivatives have also demonstrated antimicrobial properties against various pathogens. For example, certain derivatives have shown effectiveness against Candida species, exhibiting mechanisms that disrupt membrane integrity and inhibit ergosterol synthesis .
Pharmacokinetics
The pharmacokinetic profile of benzoxazole compounds is characterized by high gastrointestinal absorption and the ability to cross the blood-brain barrier. This property is essential for potential therapeutic applications in treating central nervous system disorders .
Case Studies
Several studies highlight the biological activity of benzoxazole derivatives:
- Anticancer Activity : A study evaluated a series of benzoxazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231) and found that specific compounds exhibited IC50 values lower than standard chemotherapy agents like doxorubicin .
- Antifungal Activity : Another investigation revealed that certain benzoxazole derivatives had significant antifungal activity against Candida albicans and Candida glabrata, with minimal inhibitory concentrations (MIC) indicating their potential as antifungal agents .
特性
分子式 |
C8H4BrClFNO |
|---|---|
分子量 |
264.48 g/mol |
IUPAC名 |
7-bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C8H4BrClFNO/c9-7-4(11)1-2-5-8(7)13-6(3-10)12-5/h1-2H,3H2 |
InChIキー |
CZKIHLMTBVQLOS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C2=C1N=C(O2)CCl)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















